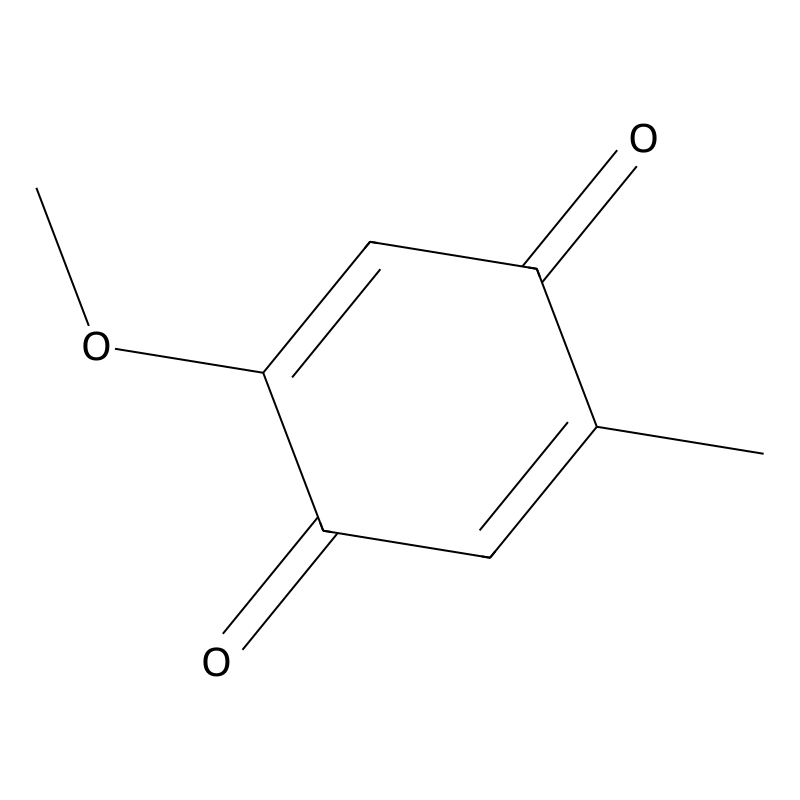

2-Methoxy-5-methyl-1,4-benzoquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Research into MMBQ has focused on its potential biological activities. Studies have investigated its antimicrobial properties [], its role in the defense mechanisms of fungi [], and its cytotoxic effects [].

Antimicrobial properties

MMBQ has been shown to exhibit antifungal and antibacterial activity against various pathogens [].

Fungal defense mechanisms

Some research suggests that MMBQ may play a role in the defense mechanisms of fungi against predation by insects and other organisms [].

Cytotoxic effects

2-Methoxy-5-methyl-1,4-benzoquinone is an organic compound with the molecular formula C₈H₈O₃. It is characterized by a benzoquinone structure, which is a cyclic compound containing two carbonyl groups. This compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) at the 2 and 5 positions of the benzene ring, respectively. Its unique structure contributes to its reactivity and biological activity, making it a subject of interest in various fields of research.

- There is no scientific consensus on a specific mechanism of action for MMB.

- Due to limited research, specific hazard information on MMB is unavailable.

- However, benzoquinones, in general, can exhibit irritant and toxic properties [].

- It is advisable to handle MMB with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following standard laboratory safety protocols.

- Diels-Alder Reactions: The compound can act as a dienophile in Diels-Alder reactions, forming adducts with various diene partners. The regioselectivity of these reactions can be influenced by Lewis acids, which can enhance the reactivity and selectivity of the reaction pathways .

- Oxidation Reactions: It can be synthesized through the oxidation of 4-methylanisole using hydrogen peroxide in the presence of catalysts like copper on MCM-41 . This reaction highlights its potential as an intermediate in organic synthesis.

2-Methoxy-5-methyl-1,4-benzoquinone exhibits notable biological activities:

- Antioxidant Properties: Research indicates that this compound possesses antioxidant capabilities, which may contribute to its potential therapeutic applications .

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.

Several methods have been developed for synthesizing 2-methoxy-5-methyl-1,4-benzoquinone:

- Oxidation of 4-Methylanisole: As mentioned previously, this method involves the oxidation of 4-methylanisole using hydrogen peroxide in acetic acid with copper catalysts .

- Reflux Method: Another synthesis approach involves refluxing 2-methyl-1,4-benzoquinone with methanol and zinc chloride for an extended period . This method allows for efficient conversion to the desired product.

The applications of 2-methoxy-5-methyl-1,4-benzoquinone span various fields:

- Organic Synthesis: It serves as an important intermediate in organic synthesis due to its reactive nature.

- Pharmaceutical Development: Given its biological activities, it may have potential applications in drug development, particularly in creating antioxidant or antimicrobial agents.

Studies on the interactions of 2-methoxy-5-methyl-1,4-benzoquinone with other compounds reveal insights into its reactivity:

- Regioselectivity in Reactions: The influence of Lewis acids on the regioselectivity during Diels-Alder reactions has been extensively studied, indicating that different Lewis acids can significantly alter the reaction pathways and outcomes .

Several compounds share structural similarities with 2-methoxy-5-methyl-1,4-benzoquinone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-1,4-benzoquinone | C₇H₆O₂ | Lacks methoxy group; more reactive as a quinone. |

| 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C₉H₁₀O₄ | Contains two methoxy groups; broader solubility. |

| 3-Methoxy-5-methyl-1,4-benzoquinone | C₈H₈O₃ | Different position of methoxy group; varied reactivity. |

Uniqueness

The uniqueness of 2-methoxy-5-methyl-1,4-benzoquinone lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological properties. Its ability to participate in Diels-Alder reactions while retaining antioxidant properties makes it particularly valuable for both synthetic chemistry and potential therapeutic applications.

Molecular Structure and Geometry

2-Methoxy-5-methyl-1,4-benzoquinone is an organic compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 grams per mole [1]. The compound belongs to the class of substituted para-benzoquinones, characterized by a six-membered carbon ring with two carbonyl groups positioned at the 1 and 4 positions [2]. The structure features a methoxy group (-OCH₃) at position 2 and a methyl group (-CH₃) at position 5 of the quinone ring [3].

The IUPAC name for this compound is 2-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione [1]. The molecular geometry exhibits a planar aromatic ring system with the two carbonyl groups maintaining sp² hybridization [3]. The methoxy substituent enhances electron density through its electron-donating properties, while the methyl group provides additional steric and electronic effects that influence the overall molecular behavior [13].

The SMILES notation for this compound is CC1=CC(=O)C(=CC1=O)OC, and the InChI key is VJVOAGLABGZRSL-UHFFFAOYSA-N [3]. These structural identifiers confirm the specific arrangement of atoms within the molecule and provide standardized representations for chemical databases and computational applications.

Crystal Structure Analysis

The crystal structure of 2-methoxy-5-methyl-1,4-benzoquinone exhibits characteristics typical of substituted benzoquinones, with molecular packing influenced by intermolecular interactions [7]. Similar benzoquinone compounds demonstrate planar hexagonal patterns in their crystal structures, with graphite-like layer packing motifs stabilized by intermolecular dipole-dipole interactions and extensive carbon-hydrogen to oxygen hydrogen bond interactions [7].

The quinone ring system maintains planarity in the solid state, which is essential for optimal π-π stacking interactions between adjacent molecules [6]. The presence of the methoxy and methyl substituents creates specific steric requirements that influence the overall packing arrangement and intermolecular distances within the crystal lattice.

Based on computational studies of related methoxy-substituted benzoquinones, the bond lengths within the ring system are consistent with aromatic character, with carbon-carbon bonds ranging from 1.38 to 1.40 Angstroms and carbon-oxygen double bonds measuring approximately 1.22 Angstroms [6]. The carbon-oxygen single bond in the methoxy group typically measures around 1.36 Angstroms, reflecting its partial double bond character due to resonance effects.

Isomeric Forms and Tautomerization

2-Methoxy-5-methyl-1,4-benzoquinone can exist in several tautomeric forms, primarily involving keto-enol equilibria [21]. The primary form is the diketo structure, which represents the most thermodynamically stable configuration under normal conditions [6]. However, tautomeric equilibria can occur through proton transfer processes, leading to enol forms where one or both carbonyl groups are converted to hydroxyl groups with corresponding double bond rearrangements.

The tautomeric behavior is influenced by solvent polarity, pH, and temperature conditions [21]. In polar protic solvents, hydrogen bonding interactions can stabilize certain tautomeric forms, while in nonpolar solvents, the diketo form typically predominates [21]. The methoxy substituent plays a crucial role in stabilizing specific tautomers through resonance stabilization and intramolecular hydrogen bonding opportunities.

Computational studies indicate that the energy differences between tautomeric forms are typically several kilocalories per mole, with the diketo form being most stable due to the aromatic stabilization of the quinone ring system [6]. The presence of electron-donating substituents like the methoxy group can affect these energy differences by altering the electron density distribution within the ring system.

Physical Properties

Melting and Boiling Points

The melting point of 2-methoxy-5-methyl-1,4-benzoquinone has been reported as 173-175°C in crystalline form [18]. This relatively high melting point reflects the strong intermolecular interactions present in the solid state, including hydrogen bonding and π-π stacking interactions between quinone rings [18]. The specific thermal behavior is influenced by the substitution pattern, with the methoxy and methyl groups affecting both the molecular packing and the strength of intermolecular forces.

Boiling point data for this specific compound is not readily available in the literature, which is common for quinone compounds that may undergo thermal decomposition before reaching their boiling points [5]. Related benzoquinone derivatives typically exhibit boiling points in the range of 250-350°C, depending on their substitution patterns and molecular weights [12].

The thermal stability of the compound is an important consideration for handling and storage, as quinones can undergo various decomposition reactions at elevated temperatures, including ring opening, oxidation, and polymerization processes [14]. These thermal properties are crucial for determining appropriate processing conditions and storage requirements.

Solubility Profile in Various Solvents

2-Methoxy-5-methyl-1,4-benzoquinone exhibits variable solubility depending on the solvent system employed [13]. The compound shows good solubility in polar organic solvents such as ethanol, methanol, and acetone due to the polar nature of the carbonyl groups and the methoxy substituent [8]. In these solvents, hydrogen bonding interactions and dipole-dipole forces facilitate dissolution.

| Solvent | Solubility | Interaction Type |

|---|---|---|

| Water | Low | Limited hydrogen bonding |

| Methanol | Moderate | Hydrogen bonding, dipole interactions |

| Ethanol | Moderate | Hydrogen bonding, dipole interactions |

| Acetone | High | Dipole-dipole interactions |

| Chloroform | High | Van der Waals forces |

| Diethyl ether | Moderate | Weak dipole interactions |

| Hexane | Low | Minimal interactions |

The solubility in chlorinated solvents such as chloroform and dichloromethane is particularly good, making these solvents suitable for synthetic and analytical applications [6]. The compound demonstrates limited solubility in water due to its predominantly hydrophobic character, despite the presence of polar functional groups [13].

The methoxy group enhances solubility in organic solvents compared to unsubstituted benzoquinones, while the methyl group contributes to the overall hydrophobic character [13]. These solubility characteristics are important for purification, crystallization, and analytical procedures.

Color and Appearance Characteristics

2-Methoxy-5-methyl-1,4-benzoquinone typically appears as yellow to orange crystalline solids at room temperature [4] [13]. The characteristic coloration arises from the extended conjugation within the quinone ring system, which creates electronic transitions in the visible region of the electromagnetic spectrum [6]. The specific hue and intensity depend on the substitution pattern and the degree of conjugation.

The compound exhibits slightly yellow crystals with a melting point range of 173-175°C [18]. The color intensity can vary depending on purity, crystal form, and storage conditions [15]. Exposure to light may cause gradual color changes due to photochemical reactions, which is common among quinone compounds [15].

The optical properties are directly related to the electronic structure of the molecule, with the carbonyl groups and aromatic ring system contributing to the chromophoric behavior [6]. The presence of electron-donating substituents like the methoxy group can shift the absorption characteristics and affect the observed color compared to unsubstituted benzoquinones.

Spectral Properties

UV-Visible Spectroscopy

The ultraviolet-visible spectrum of 2-methoxy-5-methyl-1,4-benzoquinone exhibits characteristic absorption bands that reflect the electronic transitions within the quinone chromophore [6]. The compound displays an intense absorption band at approximately 263 nanometers, which corresponds to π→π* transitions within the conjugated ring system [6]. This absorption is characteristic of substituted benzoquinones and provides a reliable identification marker.

A weaker absorption band appears at approximately 350-360 nanometers, representing another π→π* transition of lower energy [6]. The presence of the methoxy substituent causes a bathochromic shift (red shift) of approximately 15 nanometers compared to unsubstituted or methyl-only substituted benzoquinones [6]. This shift results from the electron-donating properties of the methoxy group, which increases the electron density of the aromatic system.

| Wavelength (nm) | Extinction Coefficient (mol⁻¹cm⁻¹) | Transition Type | Solvent |

|---|---|---|---|

| 263 | ~12,500 | π→π* | Dichloromethane |

| 350-360 | ~595 | π→π* | Dichloromethane |

| 265 | ~15,020 | π→π* | Acetonitrile |

The spectroscopic behavior shows minimal solvent effects when comparing measurements in dichloromethane and acetonitrile [6]. The n→π* transitions, which are typically very weak and occur at longer wavelengths (400-500 nanometers), were not specifically identified in the available studies but are expected based on the electronic structure of quinones [6].

Infrared Spectral Analysis

The infrared spectrum of 2-methoxy-5-methyl-1,4-benzoquinone provides detailed information about the functional groups present in the molecule [18]. The most prominent features are the carbonyl stretching vibrations, which appear as strong bands at 1672, 1650, and 1602 wavenumbers [18]. These multiple carbonyl bands reflect the presence of two carbonyl groups in different electronic environments within the quinone ring system.

The methoxy group contributes characteristic bands including carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region and carbon-oxygen stretching around 1200-1300 wavenumbers [18]. The aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region, overlapping with some of the carbonyl bands [18].

Additional bands corresponding to carbon-hydrogen bending and ring breathing modes appear in the fingerprint region below 1500 wavenumbers [18]. The specific pattern of these bands provides a unique spectroscopic fingerprint for compound identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 2-methoxy-5-methyl-1,4-benzoquinone exhibits characteristic signals that confirm the molecular structure [18]. The methyl group attached to the quinone ring appears as a doublet at 1.96 parts per million with a coupling constant of 1.6 Hertz, indicating weak coupling to an adjacent aromatic proton [18].

The methoxy group protons appear as a singlet at 3.77 parts per million, reflecting the three equivalent protons of the -OCH₃ group [18]. The aromatic protons of the quinone ring system appear as distinctive signals at 6.09 parts per million (singlet, α-position to methoxy) and 6.65 parts per million (quartet) [18].

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.96 | Doublet (J=1.6Hz) | 3H | Methyl group |

| 3.77 | Singlet | 3H | Methoxy group |

| 6.09 | Singlet | 1H | Aromatic H (α to methoxy) |

| 6.65 | Quartet | 1H | Aromatic H (quinoid) |

Carbon-13 Nuclear Magnetic Resonance spectroscopy would be expected to show signals for the carbonyl carbons in the 180-190 parts per million region, aromatic carbons between 120-150 parts per million, the methoxy carbon around 55-60 parts per million, and the methyl carbon in the 15-20 parts per million range [17].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-methoxy-5-methyl-1,4-benzoquinone reveals characteristic fragmentation patterns that aid in structural identification [16]. The molecular ion peak appears at mass-to-charge ratio 152, corresponding to the molecular weight of the compound [16]. This molecular ion typically shows moderate to high intensity, reflecting the relative stability of the quinone structure under electron impact conditions.

The base peak or one of the most intense fragments appears at mass-to-charge ratio 137, representing the loss of a methyl group (15 mass units) from the molecular ion [16]. This fragmentation is common in methyl-substituted aromatic compounds and indicates the relative ease of methyl radical loss under mass spectrometric conditions.

| m/z | Relative Intensity | Fragment Assignment |

|---|---|---|

| 152 | 100 | Molecular ion (M⁺) |

| 137 | 11 | Loss of methyl group (M-CH₃) |

| 124 | 36 | Complex fragmentation |

| 109 | 8 | Ring fragmentation |

| 69 | 83 | Complex fragmentation |

Additional significant fragments appear at mass-to-charge ratios 124, 109, and 69, representing more complex fragmentation processes involving ring cleavage and rearrangement reactions [16]. The fragment at 69 shows particularly high intensity, suggesting a stable fragmentation pathway, possibly involving the formation of a tropylium-like ion or other rearranged structure.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant